molecular formula C25H26N4O4S B4838355 4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (2-NITROPHENYL) SULFONE

4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (2-NITROPHENYL) SULFONE

Cat. No.: B4838355
M. Wt: 478.6 g/mol
InChI Key: HHRYGNPKIRJRCG-UHFFFAOYSA-N
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Description

This compound features a carbazole core substituted with an ethyl group at the 9-position, linked via a methyl group to a tetrahydro-pyrazinyl ring. The pyrazinyl moiety is further functionalized with a sulfone group bonded to a 2-nitrophenyl substituent. Carbazole derivatives are widely studied for their electronic and photophysical properties, often applied in organic semiconductors or bioactive molecules .

Properties

IUPAC Name

9-ethyl-3-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-2-28-22-8-4-3-7-20(22)21-17-19(11-12-23(21)28)18-26-13-15-27(16-14-26)34(32,33)25-10-6-5-9-24(25)29(30)31/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYGNPKIRJRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(9-Ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl (2-nitrophenyl) sulfone is a compound of interest due to its potential biological activities. Carbazole derivatives, including this compound, are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

This indicates that it contains a carbazole moiety, a pyrazine ring, and a nitrophenyl sulfone group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Carbazole Base : Starting with 9-ethylcarbazole.
  • Synthesis of the Pyrazine Ring : This may involve cyclization reactions with appropriate reagents.
  • Introduction of the Nitro Group : Nitration processes to add the nitro group to the phenyl ring.
  • Sulfone Formation : Utilizing sulfonation techniques to attach the sulfonyl group.

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study highlighted that N-substituted carbazoles demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at concentrations of 100 µg/mL .

Antitumor Activity

Carbazole derivatives have shown promise in cancer treatment. For instance, compounds derived from carbazole have been reported to inhibit topoisomerase II activity, a crucial enzyme in DNA replication and repair, at significantly lower concentrations than standard chemotherapeutics like etoposide . This suggests that this compound may exhibit similar antitumor properties.

Neuroprotective Effects

Studies have indicated that certain carbazole derivatives possess neuroprotective effects against glutamate-induced neurotoxicity in neuronal cells . The presence of bulky substituents at the nitrogen position enhances their protective capabilities, potentially making this compound beneficial in treating neurodegenerative diseases.

The biological activities of this compound can be attributed to various mechanisms:

  • Antioxidant Activity : Many carbazole derivatives exhibit antioxidative properties, which help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Signal Transduction Modulation : Some studies suggest that carbazole derivatives can influence signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of carbazole derivatives:

  • Antimicrobial Efficacy : In a study assessing various N-substituted carbazoles, compounds exhibited significant antibacterial activity against multiple strains, indicating their potential as antibiotic agents .
  • Neuroprotection : Research involving neuroprotective assays showed that specific derivatives could protect neuronal cells from glutamate-induced damage, highlighting their therapeutic potential in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole Derivatives
  • (Z)-4-(4-(Dimethylamino)benzylidene)-1-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1H-imidazol-5(4H)-one (): Shares the 9-ethylcarbazole moiety but incorporates an imidazolone ring instead of a pyrazinyl sulfone. The imidazolone group introduces hydrogen-bonding capability, which may enhance crystallinity compared to the sulfone-containing target compound. Both compounds are low-molecular-weight and stable, but the target’s sulfone group likely reduces solubility in polar solvents due to increased hydrophobicity .
  • N1,3-di(9H-carbazol-9-yl)propane-1,3-dione ():

    • A carbazole dimer linked by a diketone bridge.
    • The absence of a nitrophenyl sulfone group simplifies its electronic profile, favoring π-π stacking over charge-transfer interactions.
    • Synthesized using malonyl dichloride in tetrahydrofuran (THF), a solvent also employed in nitrophenyl-containing analogs (), suggesting shared purification challenges .
Nitrophenyl-Functionalized Compounds
  • bis-CNB-GABA (): Contains a 2-nitrophenyl group as part of a photolabile protecting group. Unlike the target, bis-CNB-GABA’s nitrophenyl is ester-linked, offering hydrolytic instability under physiological conditions, whereas the sulfone linkage in the target may improve chemical inertness .
  • 3-Aryl-5-ethoxymethyleneamino-1-(4-nitrophenyl)pyrazole-4-carbonitriles (): Feature a 4-nitrophenyl group attached to a pyrazole ring. These compounds exhibit high melting points (>194°C), suggesting that the target’s tetrahydro-pyrazinyl ring may reduce thermal stability due to conformational flexibility .
  • (4-Nitrophenyl)sulfonyl (Nis) vs. (2-Nitrophenyl)sulfonyl ():

    • The 4-nitrophenyl sulfonyl group (Nis) is a common protecting group in peptide synthesis, while the 2-nitrophenyl variant in the target is sterically hindered.
    • Ortho-substitution may reduce sulfone group reactivity in substitution reactions due to steric effects, but enhance resistance to enzymatic cleavage in biological environments .

Tables

Table 1. Structural Comparison of Key Compounds

Compound Core Structure Nitrophenyl Position Functional Group Notable Property
Target Compound Carbazole-pyrazinyl 2-nitro Sulfone High hydrophobicity
bis-CNB-GABA () GABA derivative 2-nitro Ester Photoactivatable
3-Aryl-pyrazole () Pyrazole 4-nitro Carbonitrile High melting point (>194°C)
(4-Nitrophenyl)sulfonyl (Nis, ) Benzene 4-nitro Sulfone Common protecting group

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl (2-nitrophenyl) sulfone, and how can reaction yields be improved?

  • Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) for sulfone formation, leveraging the electron-withdrawing nitro group on the phenyl ring to activate the sulfur center. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF or THF) to enhance intermediate solubility. For yield improvement, consider microwave-assisted synthesis to reduce reaction time and side-product formation .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm carbazole and pyrazinyl proton environments, FT-IR for sulfone (S=O, ~1300 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) group identification, and HRMS for molecular ion validation. For crystalline samples, single-crystal XRD (using SHELX programs ) provides definitive stereochemical confirmation.

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Perform B3LYP/6-311+G(d,p) calculations to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate π→π* transitions in the carbazole moiety .

Advanced Research Questions

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Conduct vibrational frequency analysis (DFT) to align IR peaks with simulated spectra. For NMR discrepancies, use GIAO (Gauge-Independent Atomic Orbital) calculations to account for solvent and relativistic effects. Cross-validate with solid-state NMR if crystallinity permits .

Q. What experimental design strategies minimize batch-to-batch variability in sulfone linkage formation?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables: temperature (60–120°C), catalyst load (e.g., Pd/C), and stoichiometric ratios. Use HPLC-PDA to quantify impurities and multivariate analysis (e.g., PCA) to identify critical factors. Reproducibility is enhanced by inert-atmosphere gloveboxes .

Q. How to assess the compound’s potential as a photoactive material in optoelectronic applications?

  • Methodological Answer : Measure fluorescence quantum yields (integrating sphere method) and time-resolved photoluminescence to evaluate exciton lifetimes. Pair with TD-DFT simulations to correlate emission spectra with electronic transitions. Test thin-film stability under UV irradiation (300–400 nm) .

Q. What strategies address conflicting crystallographic data (e.g., disordered pyrazinyl groups) in structural refinement?

  • Methodological Answer : Use SHELXL’s PART/SUMP commands to model disorder, applying geometric restraints to maintain bond lengths/angles. Validate with ORTEP-3 thermal ellipsoid plots and Hirshfeld surface analysis to assess intermolecular interactions .

Q. How to design a mechanistic study for sulfone-mediated biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., tyrosine kinases). Validate via surface plasmon resonance (SPR) for kinetic analysis (kₐ, kᵢ) and LC-MS/MS to track metabolite formation in vitro .

Critical Analysis of Evidence

  • Synthesis & Characterization : provides robust protocols for carbazole derivatives, though solvent effects on sulfone stability require further study.
  • Computational Methods : DFT validation in aligns with experimental data but lacks dispersion corrections (e.g., D3-BJ), potentially underestimating non-covalent interactions.
  • Crystallography : SHELX refinements ( ) are industry-standard but may struggle with severe disorder without synchrotron data.

For methodological pluralism in complex studies, integrate experimental and computational workflows to address interdisciplinary research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (2-NITROPHENYL) SULFONE
Reactant of Route 2
Reactant of Route 2
4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL (2-NITROPHENYL) SULFONE

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